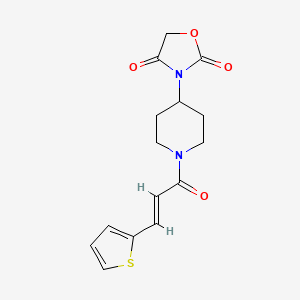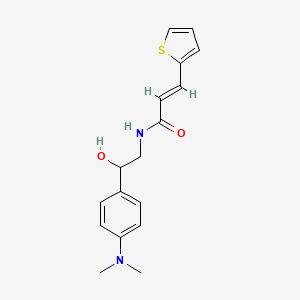
(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an acrylamide derivative with a thiophen-2-yl group and a 4-(dimethylamino)phenyl-2-hydroxyethyl group. Acrylamides are a type of compound that contain a vinyl group (CH2=CH-) attached to an amide group (-CONH2). They are often used in industrial processes and can be found in a variety of products .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-donating properties of the dimethylamino group and the electron-withdrawing properties of the acrylamide group. The thiophen-2-yl group could potentially contribute to conjugation and aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the acrylamide group could make it a good candidate for polymerization .科学的研究の応用
Polymeric Microspheres for Drug Release
Polymeric microspheres composed of pH/temperature-sensitive polymers, including poly(N,N-dimethylamino)ethyl methacrylate (DMAEMA) and polyethyl acrylamide (EAAm), have been designed for the controlled release of drugs. The polymer system demonstrates transitions from polymer-water and polymer-polymer interactions, facilitating the on-off manner release of hydrocortisone without considerable lag time (Kim, Cho, & Yuk, 2001).
Fluorescence Binding Studies
Synthesis of novel p-hydroxycinnamic acid amides and investigation of their fluorescence binding with bovine serum albumin (BSA) reveal interactions through fluorescence and UV–vis spectral studies. These compounds, including derivatives of acrylamide, offer insights into the binding dynamics and conformational changes of proteins, providing a basis for sensor development and study of protein-ligand interactions (Meng et al., 2012).
Recognition and Transfer of Hydrophilic Compounds
Self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers demonstrate selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds. This property is significant for applications in selective separation processes and chemical sensing (Sawada et al., 2000).
Self-Healing Hydrogels
Boronic ester-based self-healing hydrogels, incorporating N-(3-dimethylaminopropyl) acrylamide, demonstrate enhanced stability and mechanical properties that can be engineered through pH, solid content, and phenylboronic acid/glucose ratios. These hydrogels possess intrinsic self-healing ability and potential for applications in wound dressings and as components in medical devices (Liu et al., 2020).
Corrosion Inhibitors
The investigation into acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions showcases their effectiveness in reducing corrosion rates. This application is vital for the protection of metal surfaces in industrial processes (Abu-Rayyan et al., 2022).
作用機序
将来の方向性
特性
IUPAC Name |
(E)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-19(2)14-7-5-13(6-8-14)16(20)12-18-17(21)10-9-15-4-3-11-22-15/h3-11,16,20H,12H2,1-2H3,(H,18,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXRXLBVBBFARC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
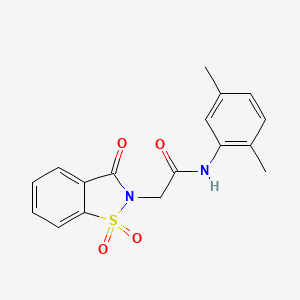
![2,6-difluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760232.png)

![N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2760237.png)
![2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2760238.png)
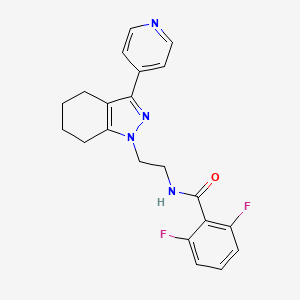
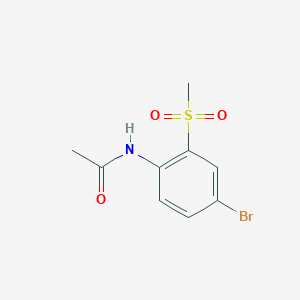

![Methyl 2-[(1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2760243.png)
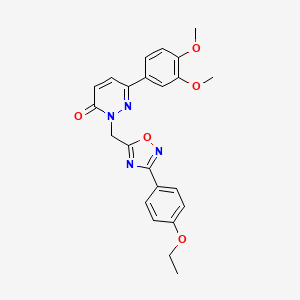
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2760245.png)

![4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2760249.png)
